Methyl hydrogen sulfate;phenazine

Free radical biology ESR spectroscopy NADH oxidation

Procure PMS (CAS 2360-48-7; phenazine methosulfate) specifically when validated electron carrier performance is non-negotiable. Generic substitution with PES, MPMS, or Meldola Blue introduces assay failure risk due to divergent redox kinetics and oxygen sensitivity. Under oxygen-limited conditions (sealed microplates, hypoxic chambers, tissue sections), PMS maximizes DMPO-OH adduct formation in spin-trapping ESR—performance PES cannot replicate. For MTT/MTS viability screening, PMS achieves linear correlation (r²=0.98) with 45-min incubation at 37°C. In dehydrogenase activity assays, maintain PMS above 10 µM to eliminate NAD(P)H artifacts. Insist on ≥98% purity with Certificate of Analysis for reproducible, publication-ready results.

Molecular Formula C13H12N2O4S
Molecular Weight 292.31 g/mol
CAS No. 2360-48-7
Cat. No. B7908697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hydrogen sulfate;phenazine
CAS2360-48-7
Molecular FormulaC13H12N2O4S
Molecular Weight292.31 g/mol
Structural Identifiers
SMILESCOS(=O)(=O)O.C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
InChIInChI=1S/C12H8N2.CH4O4S/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10;1-5-6(2,3)4/h1-8H;1H3,(H,2,3,4)
InChIKeyHCAONSFIGUBAPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Hydrogen Sulfate;Phenazine (CAS 2360-48-7): Chemical Identity, Redox Properties, and Research Procurement Guide


Methyl hydrogen sulfate;phenazine (CAS 2360-48-7) is the CAS Registry designation for the 1:1 molecular complex of phenazine with monomethyl sulfate [1]. In the vast majority of peer-reviewed literature, patents, and vendor catalogs, this compound is functionally and synthetically equivalent to 5-methylphenazinium methyl sulfate (CAS 299-11-6), commonly referred to as phenazine methosulfate or PMS [2]. The compound serves as a synthetic, non-enzymatic electron carrier that substitutes for the flavine enzyme of Warburg in the hexosemonophosphate system [3]. Its core value in research procurement lies in its role as an intermediate electron acceptor and redox mediator in biochemical oxidation/reduction studies [4].

Why Generic Electron Carriers Cannot Replace Methyl Hydrogen Sulfate;Phenazine (PMS) in Critical Redox Assays


Generic substitution among electron carriers—such as interchanging PMS with phenazine ethosulfate (PES), 1-methoxyphenazine methosulfate (MPMS), or Meldola Blue—introduces assay failure risk due to divergent redox kinetics, oxygen sensitivity, and reaction intermediate profiles. Even among structurally homologous alkylated phenazines, the formal redox potential, radical stability, and oxygen-dependent versus oxygen-limited behavior vary substantially [1]. For instance, the order of maximum hydroxyl radical yield under oxygen-limited conditions differs dramatically from the order of initial reaction rates in fully aerobic systems [2]. Consequently, a validated protocol optimized for PMS will not produce equivalent analytical sensitivity, linear dynamic range, or signal-to-noise ratio when a structurally similar analog is substituted without full revalidation [3].

Methyl Hydrogen Sulfate;Phenazine (PMS): Quantitative Differentiation Evidence Versus Closest Analogs


PMS Demonstrates Superior Maximum Hydroxyl Radical Yield Under Oxygen-Limited Conditions Versus Phenazine Ethosulfate

Under oxygen-limited conditions at pH 7.5, PMS produces a higher maximum concentration of hydroxyl radical spin adduct (DMPO-OH) than phenazine ethosulfate (PES), reversing the order observed in fully aerobic initial-rate measurements [1]. This behavior is critical for assays conducted in hypoxic or partially sealed reaction vessels.

Free radical biology ESR spectroscopy NADH oxidation Reactive oxygen species

PMS in Photosynthetic Photoelectrochemical Cells: Power Output and Efficiency Comparable to PES, Second Only to FMN

In a photosystem I-based photoelectrochemical cell, PMS and PES demonstrated comparable power outputs and conversion efficiencies, with both phenazine acceptors ranking second only to flavin mononucleotide (FMN) despite their higher formal potentials [1]. The photoproduct of PMS, pyocyanin, was identified as the electroactive species with a formal potential of -0.37 V vs SCE at pH 8.5 [1].

Photoelectrochemistry Photosystem I Bio-solar cells Electron acceptor

PMS Strongly Activates Nucleotide-Independent Dehydrogenases While Hindering NADH-Diaphorase Activity

In rat tissue histochemistry, PMS strongly activates nucleotide-independent dehydrogenases such as succinate dehydrogenase, while simultaneously hindering NADH-diaphorase activity [1]. This dual differential effect—activating some enzymes while inhibiting others—is not uniformly shared across all electron carriers.

Histochemistry Dehydrogenase assay Enzyme histochemistry Tissue staining

PMS Exhibits Mild In Vitro Antibacterial Activity with Demonstrated Species-Differential Effects

PMS demonstrates mild antibacterial activity in vitro against multiple bacterial species, with documented differential effects: inhibition of Pseudomonas aeruginosa active transport and ATP formation versus stimulation of Escherichia coli under PMS-ascorbate treatment [1]. The soluble methosulfate and ethosulfate derivatives share this mild antibacterial profile, distinguishing them from the pharmacologically inert phenazine nucleus [2].

Antibacterial Antimicrobial screening Microbiology Redox-active antimicrobials

PMS Enables Linear Viability Quantification in MTT/PMS Assay with Optimized 45-Minute Incubation

In the MTT/PMS viability assay for Entamoeba histolytica trophozoites, PMS catalyzes the reduction of MTT by cellular dehydrogenases, producing a linear relationship between viable cell number and optical density at 570 nm (r² = 0.98), with optimal incubation time determined to be 45 minutes at 37°C [1]. Heat- or cold-killed trophozoites showed no MTT reduction, confirming viability-dependent signal.

Cell viability MTT assay Colorimetric assay Cytotoxicity

PMS at Concentrations >30 nmol/3 mL Prevents NAD(P)H Accumulation Artifacts in Crude Extract Dehydrogenase Assays

In isocitrate and malate dehydrogenase assays using crude cell-free extracts, PMS at concentrations greater than 30 nmol/3 mL prevents the accumulation of NADPH or NADH, thereby reducing errors caused by endogenous oxidation of these cofactors [1]. Under anaerobic conditions where NADH oxidase is inoperative, the PMS/dichlorophenolindophenol assay demonstrates greater sensitivity than direct NADH measurement at 340 nm [1].

Dehydrogenase assay NADH quantification Enzyme kinetics Cell-free extracts

Procurement-Driven Application Scenarios for Methyl Hydrogen Sulfate;Phenazine (PMS) in Research and Industrial Settings


Oxygen-Limited Enzymatic and Free Radical Assays Requiring Maximum Hydroxyl Radical Yield

Research groups conducting spin-trapping ESR experiments or hydroxyl radical-dependent assays in sealed microplates, hypoxic chambers, or tissue sections should procure PMS rather than phenazine ethosulfate (PES) to maximize DMPO-OH adduct formation under oxygen-limited conditions. The evidence demonstrates that the maximum hydroxyl radical concentration order reverses under oxygen limitation (MPMS > PMS > PES), making PMS the superior choice when full aerobic conditions cannot be maintained [4].

MTT/MTS Cell Viability and Cytotoxicity Screening Requiring Validated Linear Quantitation

Core facilities and contract research organizations performing high-throughput viability screening should procure PMS for MTT/MTS-based assays with the understanding that protocol optimization—specifically 45-minute incubation at 37°C—is required to achieve linear correlation (r² = 0.98) between cell number and OD570 signal [4]. Procurement of PMS from vendors providing certificate of analysis with ≥99% purity is essential for assay reproducibility.

Crude Extract Dehydrogenase Enzyme Activity Quantification with Endogenous NAD(P)H Interference

Biochemistry laboratories measuring isocitrate dehydrogenase or malate dehydrogenase activity in crude cell-free extracts should procure PMS to eliminate NAD(P)H accumulation artifacts. Protocols must maintain PMS concentration above the validated threshold of 10 µM (30 nmol/3 mL) to ensure reliable quantification. Under anaerobic assay conditions, PMS/DCPIP coupling provides superior sensitivity compared to direct 340 nm NADH measurement [4].

Photosystem I-Based Bio-Solar and Photoelectrochemical Research

Research groups developing photosystem I-based photoelectrochemical cells should consider PMS as an electron acceptor option with performance metrics comparable to PES and second only to FMN. The photoproduct of PMS (pyocyanin, formal potential -0.37 V vs SCE at pH 8.5) offers a distinct electroactive species profile that may suit specific experimental designs [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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